Thiol-C9-PEG7

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

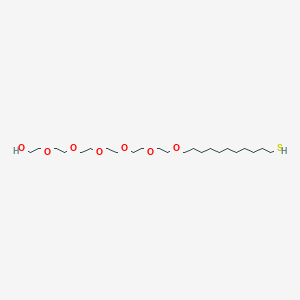

Thiol-C9-PEG7 is a versatile chemical compound with a unique structure that includes a sulfanyl group and multiple ethylene glycol units

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Thiol-C9-PEG7 typically involves the reaction of 11-mercaptoundecanol with hexaethylene glycol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors to produce the compound in bulk quantities. The product is then purified using techniques such as distillation or chromatography to obtain the desired purity.

Análisis De Reacciones Químicas

Types of Reactions

Thiol-C9-PEG7 undergoes various types of chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can undergo reduction reactions to form thiols or other reduced forms.

Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other reduced forms.

Substitution: Ethers and esters.

Aplicaciones Científicas De Investigación

Thiol-C9-PEG7 has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of complex molecules.

Biology: Employed in the study of biological systems and interactions.

Medicine: Investigated for its potential therapeutic properties and drug delivery systems.

Industry: Utilized in the development of new materials and industrial processes.

Mecanismo De Acción

The mechanism of action of Thiol-C9-PEG7 involves its interaction with molecular targets through its sulfanyl and hydroxyl groups. These functional groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The compound’s multiple ethylene glycol units also contribute to its solubility and ability to interact with different molecular targets.

Comparación Con Compuestos Similares

Similar Compounds

- 3,6,9,12,15,18-Hexaoxanonacosan-1-ol

- Hexaethylene glycol mono-11-mercaptoundecyl ether

Uniqueness

Thiol-C9-PEG7 is unique due to its combination of a sulfanyl group and multiple ethylene glycol units, which provide it with distinctive chemical properties and a wide range of applications. Its ability to undergo various chemical reactions and interact with different molecular targets makes it a valuable compound in scientific research.

Actividad Biológica

Thiol-C9-PEG7 is a polyethylene glycol (PEG)-based compound that serves as a linker in the synthesis of PROTACs (PROteolysis TArgeting Chimeras), which are innovative molecules designed for targeted protein degradation. This article explores the biological activity of this compound, highlighting its mechanism of action, applications in therapeutic contexts, and relevant research findings.

Overview of this compound

Chemical Structure and Properties

- Molecular Formula : C17H36O4S

- Molecular Weight : 336.53 g/mol

- CAS Number : 130727-44-5

This compound features a hydrophobic C9 alkyl chain linked to a PEG moiety, which enhances solubility and biocompatibility. This compound is primarily utilized in the development of PROTACs, which leverage the ubiquitin-proteasome system to selectively degrade target proteins associated with various diseases, including cancer.

This compound acts as a linker that connects two distinct ligands:

- E3 Ubiquitin Ligase Ligand : Facilitates the recruitment of the ubiquitin-proteasome machinery.

- Target Protein Ligand : Binds to the specific protein intended for degradation.

This dual-ligand approach allows for the selective targeting and degradation of proteins implicated in disease pathways. The mechanism can be summarized as follows:

- Binding : The PROTAC binds simultaneously to the target protein and an E3 ligase.

- Ubiquitination : The E3 ligase ubiquitinates the target protein.

- Degradation : The ubiquitinated protein is recognized and degraded by the proteasome.

Anticancer Activity

Recent studies have demonstrated that this compound-based PROTACs exhibit significant anticancer activity across various cancer types. For instance, one study reported an IC50 (half maximal inhibitory concentration) ranging from 0.001 µM to 1 µM against several cancer cell lines, indicating potent anti-proliferative effects .

Case Studies

- Breast Cancer : A PROTAC utilizing this compound was shown to effectively degrade estrogen receptor alpha (ERα) in breast cancer cells, leading to reduced cell viability and proliferation .

- Non-Small Cell Lung Cancer (NSCLC) : In vitro experiments indicated that PROTACs incorporating this compound could selectively degrade mutant forms of EGFR, a common target in NSCLC therapy .

Comparative Studies

To illustrate the effectiveness of this compound in PROTAC development, a comparative analysis was conducted with other PEG linkers. The following table summarizes key findings:

| Linker Type | IC50 (µM) | Target Protein | Cancer Type |

|---|---|---|---|

| This compound | 0.001 - 1 | ERα | Breast Cancer |

| Thiol-C4-PEG4 | 0.01 - 5 | BCR-ABL | Chronic Myeloid Leukemia |

| Thiol-C8-PEG6 | 0.005 - 2 | CDK6 | Various Solid Tumors |

This table highlights that this compound exhibits superior potency compared to other PEG linkers in specific contexts.

Propiedades

IUPAC Name |

2-[2-[2-[2-[2-[2-(11-sulfanylundecoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H48O7S/c24-10-12-26-14-16-28-18-20-30-22-21-29-19-17-27-15-13-25-11-8-6-4-2-1-3-5-7-9-23-31/h24,31H,1-23H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYKSUHRPPSCIFK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCOCCOCCOCCOCCOCCOCCO)CCCCCS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H48O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584861 |

Source

|

| Record name | 29-Sulfanyl-3,6,9,12,15,18-hexaoxanonacosan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130727-44-5 |

Source

|

| Record name | 29-Sulfanyl-3,6,9,12,15,18-hexaoxanonacosan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.